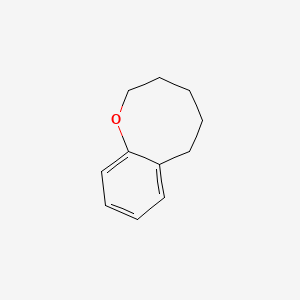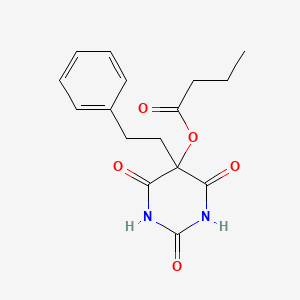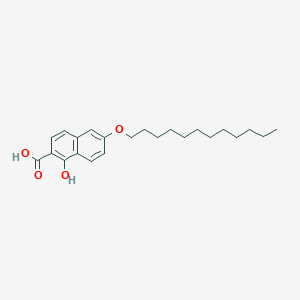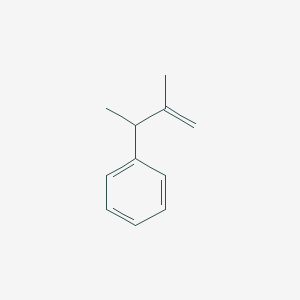
(3-Methylbut-3-en-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-phenyl-1-butene is an organic compound with the molecular formula C11H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as (3-methyl-2-butenyl)benzene and 3-methyl-1-phenyl-2-butene . It is a colorless liquid with a distinct aromatic odor.
准备方法
Synthetic Routes and Reaction Conditions
2-methyl-3-phenyl-1-butene can be synthesized through various methods. One common method involves the alkylation of benzene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the isobutylene acts as the alkylating agent .
Industrial Production Methods
Industrial production of 2-methyl-3-phenyl-1-butene typically involves the catalytic dehydrogenation of 3-methyl-2-phenylbutane. This process uses a metal catalyst such as platinum or palladium supported on an inert material like alumina. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
化学反应分析
Types of Reactions
2-methyl-3-phenyl-1-butene undergoes various chemical reactions, including:
Electrophilic Addition: The addition of halogens (e.g., Br2) or hydrogen halides (e.g., HBr) to the double bond, leading to the formation of dihalides or alkyl halides.
Common Reagents and Conditions
Hydrogenation: Pd/C or PtO2 as catalysts, ethanol or acetic acid as solvents, and hydrogen gas at room temperature.
Oxidation: KMnO4 in aqueous solution or O3 in a solvent like dichloromethane at low temperatures.
Electrophilic Addition: Halogens or hydrogen halides in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature.
Major Products Formed
Hydrogenation: 2-methyl-3-phenylbutane.
Oxidation: Corresponding alcohols, ketones, or carboxylic acids.
Electrophilic Addition: Dihalides or alkyl halides.
科学研究应用
2-methyl-3-phenyl-1-butene has several applications in scientific research:
作用机制
The mechanism of action of 2-methyl-3-phenyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects .
相似化合物的比较
Similar Compounds
Uniqueness
2-methyl-3-phenyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and biological activities, making it valuable for various applications in research and industry .
属性
CAS 编号 |
53172-83-1 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
3-methylbut-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H14/c1-9(2)10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3 |
InChI 键 |
JAPAOLCNZLEEAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


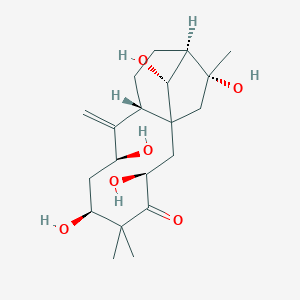
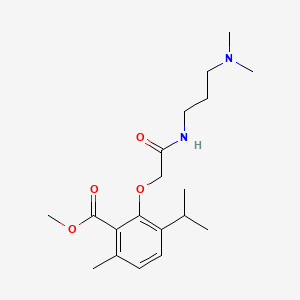


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
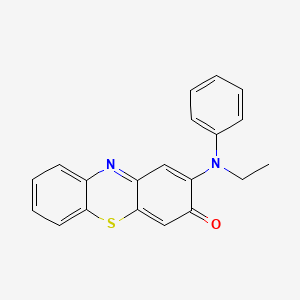
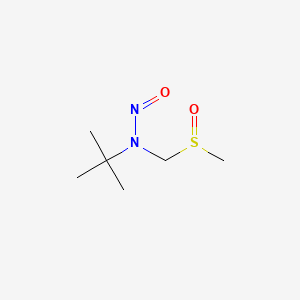

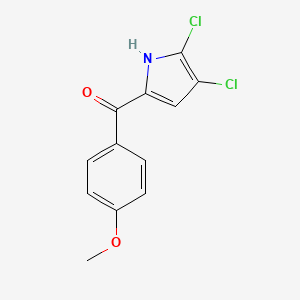

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
